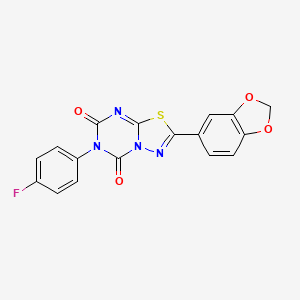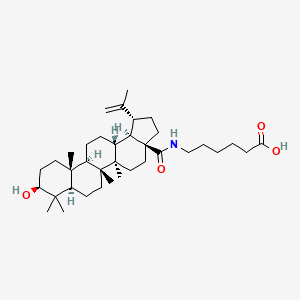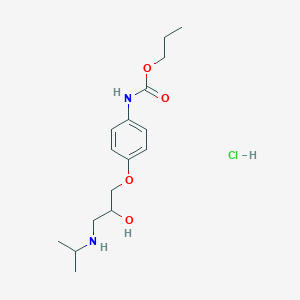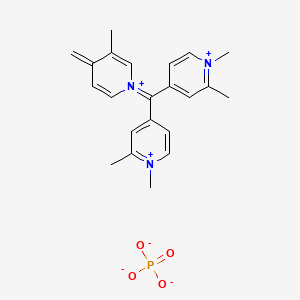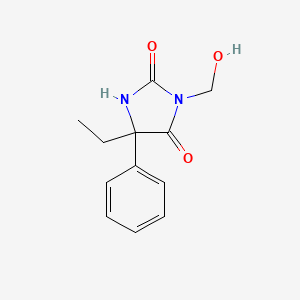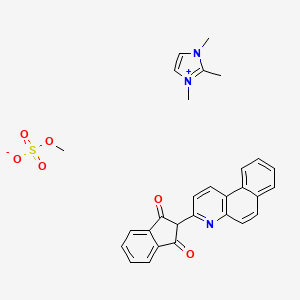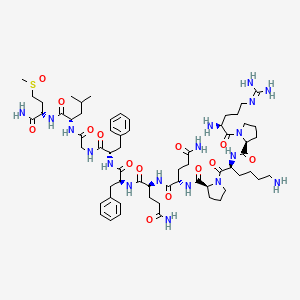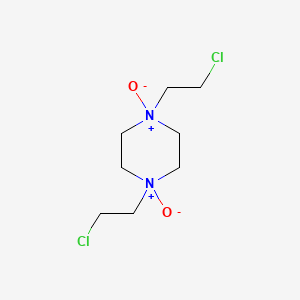
1,4-Bis(2-chloroethyl)piperazine 1,4-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(2-chloroethyl)piperazine 1,4-dioxide is an organic compound with the molecular formula C8H16Cl2N2O2. It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of two chloroethyl groups attached to the nitrogen atoms of the piperazine ring, along with two oxygen atoms forming a dioxide structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
The synthesis of 1,4-Bis(2-chloroethyl)piperazine 1,4-dioxide typically involves the reaction of piperazine with 2-chloroethanol under alkaline conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product. The general reaction scheme is as follows:
Piperazine+2ClCH2CH2OH→1,4-Bis(2-chloroethyl)piperazine 1,4-dioxide
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process.
化学反应分析
1,4-Bis(2-chloroethyl)piperazine 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides, which may exhibit different chemical and biological properties.
Reduction: Reduction reactions can convert the chloroethyl groups to ethyl groups, altering the compound’s reactivity.
Substitution: The chloroethyl groups can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,4-Bis(2-chloroethyl)piperazine 1,4-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is utilized in the production of dyes, rubber accelerators, and other industrial chemicals.
作用机制
The mechanism of action of 1,4-Bis(2-chloroethyl)piperazine 1,4-dioxide involves its interaction with cellular components, leading to various biological effects. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, resulting in the inhibition of cellular processes. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells by damaging their DNA.
相似化合物的比较
1,4-Bis(2-chloroethyl)piperazine 1,4-dioxide can be compared with other similar compounds, such as:
1,4-Bis(2-chloroethyl)piperazine: Lacks the dioxide structure, which may result in different chemical and biological properties.
1,4-Dichloropiperazine: Contains two chlorine atoms directly attached to the piperazine ring, leading to distinct reactivity.
N,N’-Bis(2-chloroethyl)urea: A related compound with a urea linkage instead of a piperazine ring, used in similar applications.
属性
CAS 编号 |
90942-35-1 |
|---|---|
分子式 |
C8H16Cl2N2O2 |
分子量 |
243.13 g/mol |
IUPAC 名称 |
1,4-bis(2-chloroethyl)-1,4-dioxidopiperazine-1,4-diium |
InChI |
InChI=1S/C8H16Cl2N2O2/c9-1-3-11(13)5-7-12(14,4-2-10)8-6-11/h1-8H2 |
InChI 键 |
CDORLKDPELIMAH-UHFFFAOYSA-N |
规范 SMILES |
C1C[N+](CC[N+]1(CCCl)[O-])(CCCl)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


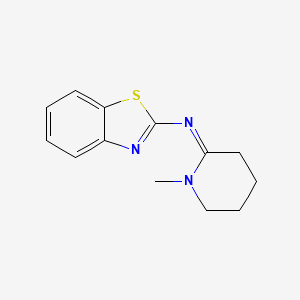
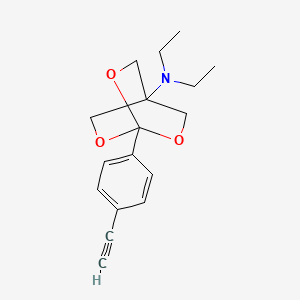

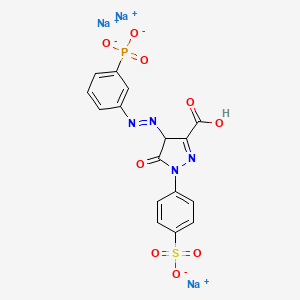
![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12718701.png)
